molecular formula C18H14N4O4 B2470831 N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1040555-59-6

N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B2470831
CAS No.: 1040555-59-6
M. Wt: 350.334
InChI Key: DXLHXLLLWYJEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a benzodioxole moiety fused to a pyrimido[1,2-a]benzimidazole scaffold. Its synthesis likely follows methods analogous to related derivatives, involving condensation of substituted aldehydes, aminobenzimidazoles, and carboxamide precursors under reflux conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-16-8-13(22-12-4-2-1-3-11(12)20-18(22)21-16)17(24)19-10-5-6-14-15(7-10)26-9-25-14/h1-7,13H,8-9H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHXLLLWYJEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This compound features a complex structure that combines elements from both benzimidazole and pyrimidine scaffolds, which are known for their diverse biological activities.

Structural Overview

The structure of this compound can be represented as follows:

C16H14N4O4\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_4

This compound includes a benzodioxole moiety , which is often associated with enhanced pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:
    • Compound X demonstrated an MIC of 3.125 μg/mL against Bacillus subtilis and 6.25 μg/mL against Escherichia coli .
CompoundMIC (μg/mL)Target Organism
X3.125Bacillus subtilis
X6.25Escherichia coli

Antitumor Activity

Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Neuroprotective Effects

The compound's potential neuroprotective properties are also under investigation. Similar compounds have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The specific mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with various molecular targets including:

  • Enzymes : It may inhibit enzymes involved in DNA replication and repair.
  • Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial properties against a panel of pathogens. The findings indicated that modifications to the benzodioxole moiety significantly enhanced antibacterial activity .
  • Antitumor Activity Assessment : Another research focused on the antitumor effects of similar compounds on human cancer cell lines. The results showed that specific substitutions on the benzimidazole ring improved cytotoxicity .

Scientific Research Applications

Case Studies

Recent studies have demonstrated that derivatives of benzimidazole compounds, including the tetrahydropyrimido derivative, possess significant cytotoxicity against multiple cancer cell lines. For instance:

  • A study reported IC50 values ranging from 0.006 to 1.774 μM against K562 and HeLa cell lines, indicating strong anticancer potential .
  • Another investigation highlighted the effectiveness of similar compounds against prostate cancer cells (PC-3) with IC50 values as low as 0.096 μM .
Cell LineIC50 Value (μM)Reference
MDA-MB-2310.006 - 0.774
A5490.039
HCT1160.096

Broad-Spectrum Efficacy

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound also exhibits antifungal properties superior to standard treatments like fluconazole.

Research Findings

A comparative study highlighted that certain derivatives demonstrated better antibacterial activity than conventional antibiotics:

  • Compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard drugs .
PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.018
Escherichia coli0.025

Mechanism and Efficacy

The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses:

  • It has been shown to reduce inflammation in animal models through the inhibition of cyclooxygenase enzymes.

Clinical Implications

Studies suggest that derivatives can serve as potential therapeutic agents for conditions like rheumatoid arthritis and inflammatory bowel disease due to their ability to mitigate inflammatory responses .

Research Insights

Emerging studies indicate that this compound may offer neuroprotective benefits:

  • It has been linked to the reduction of oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Experimental Evidence

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in treating conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound distinguishes itself through its 1,3-benzodioxol-5-yl substituent, which contrasts with other analogs in the evidence:

  • N-(Substituted Phenyl) Derivatives (e.g., VK-501 to VK-510): These feature substituted phenyl groups (e.g., trifluoromethyl, nitro) at the N-position, synthesized via condensation of 2-aminobenzimidazole, N-(substituted aryl)-3-oxo-4-methyl pentanamides, and specialized aldehydes .
  • Morpholine-Containing Derivatives (Patent EP 2 867 714): Incorporate substituted morpholine rings into pyrimido[1,2-a]pyrimidinone scaffolds, suggesting divergent electronic and steric profiles compared to the benzodioxole group .
  • Acrylamide-Linked Derivatives (e.g., 3d, 3b): Include methoxy, methylpiperazinyl, and acrylamide substituents, enhancing solubility and targeting capabilities (e.g., kinase inhibition) .

Key Structural Differences Table

Compound Class Core Scaffold Key Substituents Pharmacological Implications
Target Compound Pyrimido[1,2-a]benzimidazole 1,3-Benzodioxol-5-yl Potential CNS activity (benzodioxole)
N-Substituted Phenyl Derivatives Pyrimido[1,2-a]benzimidazole Trifluoromethyl, nitro groups Enhanced lipophilicity/bioavailability
Morpholine Derivatives Pyrimido[1,2-a]pyrimidinone Substituted morpholine Improved solubility/target engagement
Acrylamide Derivatives Dipyrimido[1,2-a:4',5'-d]pyrimidine Methoxy, methylpiperazinyl, acrylamide Kinase inhibition (e.g., EGFR, BTK)
Pharmacological and Analytical Insights
  • Target Compound: Limited activity data, but benzodioxole moieties are associated with serotonin receptor modulation and MAO inhibition, suggesting CNS applications.
  • N-Substituted Phenyl Analogs: Noted for "biomedical significance" but lack explicit activity data .
  • Acrylamide Derivatives : High purity (97.8% for 3d) and structural validation via HRMS/NMR indicate suitability for preclinical studies .

Analytical Data Table

Compound Analytical Methods Key Data Reference
Target Compound IR, NMR, Mass Not explicitly reported [2], [4]
3d HRMS, HPLC C₂₉H₂₉N₉O₃, 97.8% purity [6]
VK-501–510 IR, NMR, Mass Functional group confirmation [3]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.